![molecular formula C16H24N2O4S B1585957 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methylthiazol-4-yl)acetic acid CAS No. 845885-88-3](/img/structure/B1585957.png)
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methylthiazol-4-yl)acetic acid
Overview
Description
The compound “2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methylthiazol-4-yl)acetic acid” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, related compounds such as “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid” and “2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid” are used as linkers in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . The synthesis of a similar compound involves the reaction of tert-butoxycarbonyl-4-piperidone with 2-bromoacetophenone followed by deprotection and decarboxylation.
Scientific Research Applications
Targeted Protein Degradation
This compound is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The semi-flexible nature of the linker can influence the three-dimensional orientation of the degrader, which is crucial for the formation of the ternary complex between the E3 ligase, PROTAC, and the target protein .
Drug Discovery
In drug discovery, the compound’s role as a linker can be pivotal in optimizing drug-like properties. By adjusting the rigidity and length of the linker, researchers can modify the pharmacokinetics and pharmacodynamics of the drug candidates .
Bioconjugation
The compound serves as a building block in bioconjugation strategies. It can be used to attach various functional groups or biomolecules to a target molecule, which is essential for creating advanced drug conjugates or for modifying the surface of nanoparticles for targeted delivery .
properties
IUPAC Name |
2-[5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-10-12(9-13(19)20)17-14(23-10)11-5-7-18(8-6-11)15(21)22-16(2,3)4/h11H,5-9H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHZQULPYDMAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2CCN(CC2)C(=O)OC(C)(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383434 | |
Record name | {2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-thiazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methylthiazol-4-yl)acetic acid | |
CAS RN |
845885-88-3 | |
Record name | {2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-thiazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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